![molecular formula C38H37FeNP2 B12059787 (-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%: is a chiral ligand used in asymmetric synthesis and catalysis. This compound is notable for its ability to induce chirality in various chemical reactions, making it valuable in the production of enantiomerically pure compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with N,N-dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to achieve the desired 95% purity .
Análisis De Reacciones Químicas
Types of Reactions
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine: undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents.
Substitution: The ligand can participate in substitution reactions, particularly in the formation of coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various metal salts for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the ligand, while substitution reactions can produce a variety of coordination complexes .
Aplicaciones Científicas De Investigación
(-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine: has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine exerts its effects involves its ability to coordinate with metal centers, forming chiral complexes. These complexes can then induce chirality in various chemical reactions, leading to the formation of enantiomerically pure products. The molecular targets and pathways involved include coordination with transition metals such as palladium and platinum .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene
- 4-(Dimethylamino)phenyldiphenylphosphine
- 2-(Diphenylphosphino)ethylamine
Uniqueness
What sets (-)-®-N,N-Dimethyl-1-[(S)-1’,2-bis(diphenylphosphino)ferrocenyl]ethylamine apart from similar compounds is its specific chiral configuration, which makes it particularly effective in inducing chirality in chemical reactions. This unique property is highly valuable in the synthesis of enantiomerically pure compounds, which are crucial in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C38H37FeNP2 |
|---|---|
Peso molecular |
625.5 g/mol |
InChI |
InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m1../s1 |
Clave InChI |
VUJPTJYMSBMZOZ-ZEECNFPPSA-N |
SMILES isomérico |
C[C@H](C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
SMILES canónico |
CC(C1=C[CH]C=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C[CH]C=C3.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


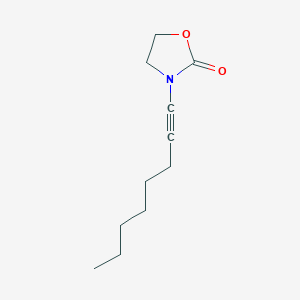


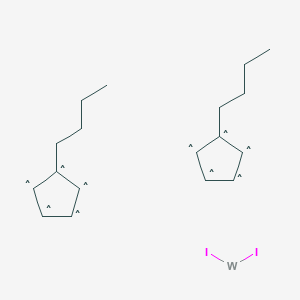
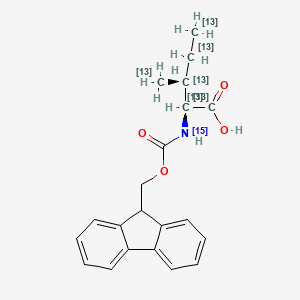
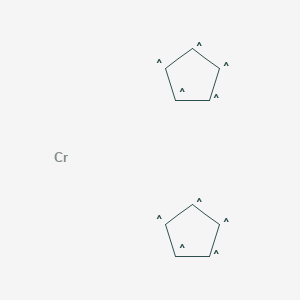


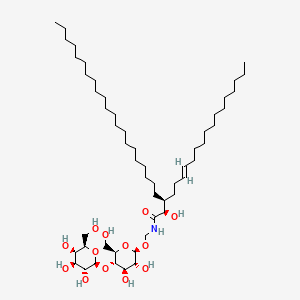

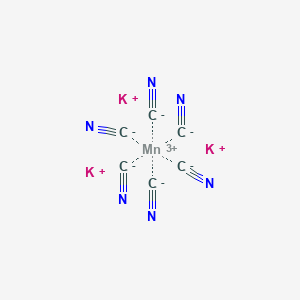
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
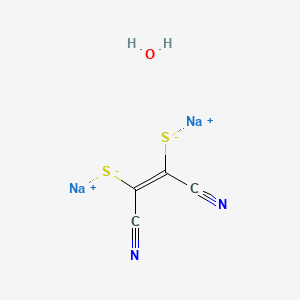
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
